molecular formula C20H21BrN2O2 B2418272 2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108994-48-3

2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2418272
CAS No.: 2108994-48-3
M. Wt: 401.304
InChI Key: MFIQFFQJOKWCKW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C20H21BrN2O2 and its molecular weight is 401.304. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on compounds similar to 2-(4-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has shown interesting hydrogen-bonding patterns. For instance, studies on enaminones, which share structural similarities, have revealed bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This hydrogen bonding leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, further stabilized by weak C-H...Br interactions that link molecules into chains. Such insights can be vital for understanding the chemical behavior and potential applications of this compound in various scientific domains (Balderson et al., 2007).

Stereoselective Synthesis in Drug Metabolites

Another research area involves the stereoselective synthesis of active metabolites in potent inhibitors, which could relate to the synthesis and application of this compound. Understanding the stereochemical determination and synthesis pathways, as demonstrated in the active metabolite of a potent PI3 kinase inhibitor, provides insights into the precise chemical manipulation required for desired biological activities and could guide the synthesis and application of complex molecules like this compound (Chen et al., 2010).

Cobalt(III) Complexes and Spectral Studies

Research on Cobalt(III) complexes containing heterocyclic ligands has shown the synthesis and characterization of novel mixed ligand complexes, which could be relevant to understanding the coordination chemistry and potential applications of this compound. These studies provide insights into the physico-chemical properties, crystal structures, and spectral behavior of such complexes, which could be applicable in catalysis, materials science, and medicinal chemistry (Sreekanth et al., 2004).

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-15-6-4-14(5-7-15)11-20(24)23-16-8-9-17(23)13-18(12-16)25-19-3-1-2-10-22-19/h1-7,10,16-18H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQFFQJOKWCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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